7-Methylpyrazolo[1,5-a]pyrimidin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
1126-25-6 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 |
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-9-7-4-6(8)10-11(5)7/h2-4H,1H3,(H2,8,10) |
InChI Key |
XUNLEYZGUNFSAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=CC(=NN12)N |
Canonical SMILES |
CC1=CC=NC2=CC(=NN12)N |
Origin of Product |
United States |
Medicinal Chemistry and in Vitro Biological Activity Investigations of Pyrazolo 1,5 a Pyrimidin 2 Amine Derivatives
General Pharmacological Relevance of Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system composed of pyrazole (B372694) and pyrimidine (B1678525) rings. nih.govrsc.org This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets, offering a wide range of therapeutic possibilities. nih.gov The planar and rigid nature of this fused ring system allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological properties. ekb.eg
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. rsc.orgontosight.ainih.gov They have been investigated as central nervous system agents, and as inhibitors of various enzymes, particularly protein kinases. mdpi.comresearchgate.net The versatility of this scaffold has led to the development of several clinically significant drugs and numerous candidates in preclinical and clinical trials. mdpi.comresearchgate.net
Antineoplastic and Anticancer Research in Cell Culture Systems
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in the development of anticancer agents, primarily due to its effectiveness as a kinase inhibitor. nih.govresearchgate.net Many derivatives have shown significant potential in killing cancer cells by targeting various protein kinases involved in tumor growth and progression. ekb.egrsc.org
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (e.g., HCT-116)
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives against a variety of human cancer cell lines. For instance, certain derivatives have shown notable activity against the HCT-116 human colorectal carcinoma cell line.
In one study, a series of newly synthesized pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) molecules were evaluated for their anti-tumor effects. ekb.eg One particular compound, designated 5b, which features a methoxy (B1213986) group, exhibited promising cytotoxic results against HCT-116 cells, with an IC50 value of 8.64 µM, indicating its potential as an anticancer agent. ekb.eg Another study reported that a pyrazolo[1,5-a]pyrimidine carbamate (B1207046) derivative showed good potency in the HCT-116 cell line. rhhz.net
Further research on different sets of pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their activity against HCT-116 cells among others. For example, some compounds displayed good anticancer activities against both HCT-116 and prostate adenocarcinoma (PC-3) cells. rhhz.net Specifically, compounds with certain substitutions showed better antitumor activity than others in the series against these cell lines. rhhz.net
The table below summarizes the in vitro cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine derivatives against the HCT-116 cell line from various studies.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5b | HCT-116 | 8.64 | ekb.eg |
| CFI-402257 | HCT-116 | - (68-72% TGI) | nih.gov |
| Compound 22 | HCT-116 | 59.18 (µg/mL) | ekb.eg |
| Compound 23 | HCT-116 | 58.44 (µg/mL) | ekb.eg |
TGI: Tumor Growth Inhibition
Inhibition of Kinase Targets and Associated Pathways
The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is often attributed to their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. nih.govrsc.org
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their abnormal activity is a common feature of many cancers, making them attractive targets for anticancer drug development. acs.orgnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors. ekb.eggoogle.com These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and blocking their activity. rsc.org
Several pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, such as dinaciclib, have advanced into clinical evaluation. rhhz.net Research has shown that new derivatives can be designed to retain the essential binding features of known inhibitors like roscovitine, while introducing novel substitutions to enhance potency and selectivity. ekb.eg For example, a compound identified as BS-194, a pyrazolo[1,5-a]pyrimidine derivative, was found to be a selective and potent inhibitor of CDK2, CDK1, and CDK9 with IC50 values in the nanomolar range. acs.orgnih.gov This inhibition leads to cell cycle arrest and demonstrates potent antiproliferative activity across numerous cancer cell lines. acs.orgnih.gov
The table below presents the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various CDKs.
| Compound | Target Kinase | IC50 (nM) | Reference |
| BS-194 (4k) | CDK2 | 3 | acs.orgnih.gov |
| CDK1 | 30 | acs.orgnih.gov | |
| CDK9 | 90 | acs.orgnih.gov | |
| Compound 5h | CDK2 | 22 | researchgate.net |
| Compound 5i | CDK2 | 24 | researchgate.net |
| Dinaciclib | CDK2 | 18 | researchgate.net |
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a vital role in cell signaling. mdpi.comnih.gov Fusions involving the genes that encode for these kinases (NTRK genes) are oncogenic drivers in a wide range of solid tumors. mdpi.comnih.gov Consequently, Trk inhibitors have emerged as a significant class of targeted cancer therapies.
The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in several approved and clinical-stage Trk inhibitors, including larotrectinib (B560067) and entrectinib. mdpi.comresearchgate.net This scaffold is crucial for the compound's interaction with the kinase's hinge region. nih.gov For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core typically forms a critical hydrogen bond with the amino acid Met592 in the hinge region of the Trk kinase domain. mdpi.com
Researchers have developed numerous novel pyrazolo[1,5-a]pyrimidine derivatives to enhance potency, selectivity, and to overcome acquired resistance mutations that can limit the effectiveness of first-generation inhibitors. mdpi.comnih.gov For example, a novel series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives were designed to combat resistance, with one compound showing significant antitumor activity in mouse xenograft models. mdpi.com
The table below shows the inhibitory activity of some pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases.
| Compound | Target Kinase | IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| Compound 22 | TrkA | 3 | KM12 cells: 1 | mdpi.com |
| TrkB | 14 | mdpi.com | ||
| TrkC | 1 | mdpi.com | ||
| Compound 8 | TrkA | 1.7 | - | mdpi.com |
| Compound 9 | TrkA | 1.7 | - | mdpi.com |
| Compound 40 | TrkA | 1.40 | - | nih.gov |
| Compound 41 | TrkA | 0.86 | - | nih.gov |
While the provided outline focuses on PI4K, the available search results predominantly discuss the inhibition of Phosphoinositide 3-Kinase (PI3K) by pyrazolo[1,5-a]pyrimidine derivatives. There is extensive research on this class of compounds as PI3K inhibitors, particularly the PI3Kδ isoform, which is crucial in inflammatory and autoimmune diseases.
In the context of PI3K inhibition, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized and shown to be potent and selective inhibitors of PI3Kδ, with IC50 values as low as 18 nM. mdpi.com Another study focused on indole (B1671886) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core to enhance selectivity for PI3Kδ, identifying a lead compound with an IC50 of 2.8 nM. nih.gov
Although direct evidence for "7-Methylpyrazolo[1,5-a]pyrimidin-2-amine" as a PI4K inhibitor is not prominent in the search results, the broader pyrazolo[1,5-a]pyrimidine scaffold has been explored for its kinase inhibitory potential. One study on the synthesis and anticancer evaluation of novel pyrazolo[1,5-a]pyrimidines found that a derivative, RD-I-53, selectively inhibited VPS34 kinase, which is a class III PI3K, with a Kd of 0.4 µM. byu.edu This indicates the potential of this scaffold to inhibit kinases within the larger phosphatidylinositol kinase family.
Other Selective Kinase Inhibitors (e.g., EGFR, FGFR)
The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry and has been investigated for the development of various kinase inhibitors. biorxiv.org Derivatives of this scaffold have been explored for their potential to target a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are crucial targets in oncology. nih.gov The structural features of pyrazolo[1,5-a]pyrimidines allow for their development as ATP-competitive inhibitors that can bind to the hinge region of kinase domains. biorxiv.org
However, a detailed review of the scientific literature reveals a lack of specific experimental data on the inhibitory activity of this compound against EGFR or FGFR. While the broader class of pyrazolo[3,4-d]pyrimidines has shown activity against EGFR, this represents a different isomeric scaffold. tandfonline.comnih.gov At present, no published studies provide specific IC50 values or detailed kinase assay results for this compound itself against these particular receptor tyrosine kinases.
Vascular Endothelial Growth Factor Receptor (VEGF) Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a critical process in tumor growth and metastasis, making them important targets for anticancer therapies. The pyrazolo[1,5-a]pyrimidine core has been utilized in the design of VEGFR inhibitors. researchgate.net
Despite the interest in this scaffold, specific experimental data quantifying the inhibitory effect of this compound on VEGFR are not available in the current scientific literature. No studies detailing its IC50 values or its mechanism of interaction with VEGFR have been published.
Antimicrobial and Antiviral Activity Assessments in Laboratory Models
The pyrazolo[1,5-a]pyrimidine nucleus is a versatile scaffold that has been the subject of numerous investigations into its potential as an antimicrobial and antiviral agent. nih.govontosight.aiiaea.org
In Vitro Antibacterial Spectrum and Potency
Derivatives of the pyrazolo[1,5-a]pyrimidine class have demonstrated a range of antibacterial activities. For instance, certain 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidines attached to 7-p-tolyl and 7-(4-methoxyphenyl) units have shown potent activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the low micromolar range against various bacterial strains. researchgate.net Another study reported a pyrazolo[1,5-a]pyrimidine derivative with an MIC of 312 μM against Bacillus subtilis. researchgate.net
However, there is no specific data available in the scientific literature detailing the in vitro antibacterial spectrum and potency of this compound.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|
In Vitro Antifungal Efficacy
The antifungal potential of the pyrazolo[1,5-a]pyrimidine scaffold has been explored, with some derivatives showing promising activity. For example, a series of 7-alkylaminopyrazolo[1,5-a]pyrimidines were found to inhibit the growth of Trichophyton mentagrophytesin vitro. nih.gov The degree of inhibition was influenced by the length and saturation of the alkylamino chain at the C7 position. nih.gov
Currently, there are no specific studies published that report on the in vitro antifungal efficacy of this compound against any fungal strains.
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
|---|
Antiviral Activity against Various Viral Strains (e.g., HIV, HCV, SARS-CoV-2, Picornavirus, Herpesviruses, Respiratory Syncytial Virus)
The pyrazolo[1,5-a]pyrimidine framework has been investigated for its potential against a wide array of viruses.
Human Immunodeficiency Virus (HIV): A study of 1,2,4-triazolo[1,5-a]pyrimidines, a related scaffold, for their ability to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function found that the compounds did not exhibit antiviral activity against the HIV-1 (IIIB strain) in cell-based assays. nih.gov A patent has also described pyrazolo[1,5-a]pyrimidine-based macrocycles as potential inhibitors of HIV-1 replication. nih.gov There is no specific data on the anti-HIV activity of this compound.
Hepatitis C Virus (HCV): Novel 7-aminopyrazolo[1,5-a]pyrimidine derivatives have been identified as potent HCV inhibitors in cell culture systems. nih.govalbany.edu Additionally, 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives have been shown to inhibit the HCV NS5B RNA-dependent RNA polymerase. ontosight.ai However, no studies have specifically reported on the anti-HCV activity of this compound.
SARS-CoV-2: While research into antivirals for SARS-CoV-2 is extensive, no experimental studies have been published on the efficacy of this compound. scienceopen.com A computational study identified related 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds as potential inhibitors of the SARS-CoV-2 main protease through in silico screening. nih.gov Another study on pyrazolo[1,5-a]pyrimidine-based macrocycles showed no significant antiviral activity against SARS-CoV-2 in Vero E6/TMPRSS2 cells. biorxiv.org
Picornavirus: A patent has disclosed that certain pyrazolo[1,5-a]pyrimidine derivatives are being explored for their therapeutic use against conditions caused by picornaviruses. nih.gov No specific antiviral data for this compound has been reported.
Herpesviruses: The synthesis of several pyrazolo[1,5-a]pyrimidines with potent activity against herpes simplex viruses has been described, with some compounds showing activity similar to or better than acyclovir (B1169) in vitro. nih.gov However, the specific activity of this compound against herpesviruses has not been documented.
Respiratory Syncytial Virus (RSV): The pyrazolo[1,5-a]pyrimidine scaffold is a known candidate for the development of RSV fusion (F) protein inhibitors. jst.go.jpnih.gov The introduction of various substituents at the C7-position of the pyrazolo[1,5-a]pyrimidine scaffold has been shown to impact antiviral efficacy, with some sulfone and sulfonamide moieties demonstrating potent anti-RSV activities with EC50 values of less than 1 nM. jst.go.jp There is no specific anti-RSV activity reported for this compound.
Table 3: Antiviral Activity of this compound
| Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HIV-1 | Data Not Available | Data Not Available | Data Not Available |
| HCV | Data Not Available | Data Not Available | Data Not Available |
| SARS-CoV-2 | Data Not Available | Data Not Available | Data Not Available |
| Picornavirus | Data Not Available | Data Not Available | Data Not Available |
| Herpesviruses | Data Not Available | Data Not Available | Data Not Available |
Antitubercular Activity against Mycobacterium tuberculosis
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of new antitubercular agents. ucl.ac.uk High-throughput screening efforts have identified aminopyrazolo[1,5-a]pyrimidine hit series, and subsequent structure-activity relationship studies have led to compounds with potent antimycobacterial activity. nih.gov For example, some 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine analogues have exhibited potent in vitro growth inhibition of M. tb. nih.gov Another related series, the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, has also been identified as a potential antituberculosis lead. jst.go.jpacs.orgnih.gov
Despite the promising activity of these related scaffolds, there is currently no published data on the specific antitubercular activity of this compound against Mycobacterium tuberculosis.
Table 4: Antitubercular Activity of this compound
| Strain | MIC (µg/mL) |
|---|
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| 5-methyl-7-oleylaminopyrazolo[1,5-a]pyrimidine |
| 5-methyl-7-n-octylaminopyrazolo[1,5-a]pyrimidine |
Anti-Inflammatory Properties
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry and has been investigated for a wide range of biological activities, including anti-inflammatory properties. researchgate.netnih.gov This class of compounds has attracted attention due to its structural similarity to purines, allowing them to interact with various biological targets. researchgate.net Research into the anti-inflammatory potential of this scaffold has led to the synthesis of numerous derivatives, with studies often focusing on their ability to modulate inflammatory pathways. researchgate.netresearchgate.net
Different isomers of the pyrazolo-pyrimidine core have been explored for anti-inflammatory effects. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and shown to possess anti-inflammatory and analgesic activity, with some compounds exhibiting inhibitory effects on cyclooxygenase (COX) enzymes. researchgate.net However, detailed in vitro studies and specific quantitative data focusing on the anti-inflammatory properties of this compound and its closely related 2-amine analogs are not prominently detailed in the reviewed scientific literature. While the general class of pyrazolo[1,5-a]pyrimidines is considered a promising template for developing anti-inflammatory agents, specific investigations into the 2-amino substituted variants remain a less explored area. researchgate.net
Modulation of Neurotransmitter Receptors and Other Biological Targets
A significant area of investigation for pyrazolo[1,5-a]pyrimidin-2-amine derivatives has been their activity as antagonists of the serotonin (B10506) 5-HT6 receptor (5-HT6R). acs.org These receptors are located almost exclusively in the central nervous system (CNS) and are a key target for drugs addressing CNS diseases. acs.org A series of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines were prepared and evaluated, leading to the discovery of highly potent and selective 5-HT6R antagonists. acs.org
Structure-activity relationship (SAR) studies have revealed key structural features necessary for this potent antagonism. Research has demonstrated that the presence of a 3-arylsulfonyl group on the pyrazolo[1,5-a]pyrimidine scaffold is crucial. nih.gov Furthermore, the substitution at the 2-position with a methylamine (B109427) group contributes significantly to the high affinity for the 5-HT6 receptor. acs.org One of the most potent compounds identified in these studies is (3-phenylsulfonyl-7-methyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine, which showed a binding affinity (Ki) of 240 pM. nih.gov Modifications to the pyrimidine ring, such as the introduction of methyl or methoxymethyl groups at the C5 and C7 positions, have been systematically analyzed to optimize potency. nih.gov The antagonistic activity of these compounds was confirmed in functional assays using HEK-293 cells that express the human 5-HT6R. acs.org
The table below presents the binding affinities of selected 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-amine derivatives for the human 5-HT6 receptor, illustrating the impact of substitutions on the pyrimidine ring.
| Compound Name | Substituent (R¹) | Substituent (R²) | Binding Affinity (Ki, pM) |
| (3-phenylsulfonyl-7-methyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine | H | CH₃ | 240 |
| {3-(3-chlorophenylsulfonyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl}-methyl-amine | CH₃ | CH₃ | 190 |
| (3-phenylsulfonyl-5-metoxymethyl-7-methyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine | CH₂OCH₃ | CH₃ | 270 |
| (3-phenylsulfonyl-5-methyl-7-metoxymethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine | CH₃ | CH₂OCH₃ | 280 |
Data sourced from Ivachtchenko et al., 2011. nih.gov
Inhibitors of α-glucosidase are a class of therapeutic agents used in the management of type 2 diabetes mellitus by controlling the absorption of glucose after meals. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential to yield α-glucosidase inhibitors. nih.govbohrium.com
However, investigations into this biological activity have largely focused on derivatives with substitution patterns other than at the 2-position. For example, a series of highly substituted 6-amino -pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov Several of these compounds showed excellent potency, with IC₅₀ values significantly lower than that of the standard drug, acarbose. nih.gov Similarly, other studies have evaluated 7-amino-pyrazolo[1,5-a]pyrimidine derivatives for anti-diabetic activities, including α-amylase inhibition. bohrium.com
Despite the exploration of the broader pyrazolo[1,5-a]pyrimidine class for this target, specific research and quantitative in vitro data on the α-glucosidase inhibitory activity of This compound or other 2-amine derivatives are not available in the reviewed scientific literature. Therefore, the potential of this specific substitution pattern for α-glucosidase inhibition remains an uncharacterized area of research.
Structure Activity Relationship Sar Investigations of 7 Methylpyrazolo 1,5 a Pyrimidin 2 Amine Analogs
Positional Impact of Substituents on Biological Efficacy
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Strategic modifications at positions 2, 3, 5, 6, and 7 have been extensively explored to optimize potency and selectivity. acs.orgnih.gov
Role of the Methyl Group at Position 7
The substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine ring plays a significant role in modulating the biological activity of these compounds. While the core structure of the subject compound features a methyl group at this position, many potent analogs have been developed with different functionalities. For instance, in the context of PI3Kδ inhibitors, a morpholine (B109124) ring at position 7 was found to be crucial for activity, forming a key hydrogen bond with the Val-828 residue in the hinge region of the enzyme. ontosight.aiekb.eg Similarly, the development of 7-aminopyrazolo[1,5-a]pyrimidines has been a successful strategy in various studies. nih.govmdpi.com
In anticancer research, the substitution pattern at position 7, often with aryl groups, has been shown to influence efficacy. One study on 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogs found that compounds with specific aryl moieties at C7 demonstrated potent antiproliferative activity. mdpi.com Another study comparing 7-arylpyrazolo[1,5-a]pyrimidines with different substituents found that a methoxy-substituted phenyl group at C7 resulted in better anticancer activity against several cell lines compared to an unsubstituted phenyl or a methyl-substituted phenyl group. ekb.egnih.gov The presence of a methyl group, as seen in compound 5c in the referenced study, resulted in the lowest activity among the tested analogs against HCT-116 and MCF-7 cell lines. ekb.egnih.gov
This suggests that while the methyl group at C7 is a feature of the parent compound, larger, more functionalized groups at this position are often required to establish critical interactions with biological targets and enhance potency.
Significance of the Amino Group at Position 2
The amino group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophoric element that often contributes significantly to the biological activity. This group can act as a hydrogen bond donor, facilitating crucial interactions within the active site of target proteins. nih.gov
In a study on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the effect of substituents at the C2 position was evaluated. ontosight.ai The replacement of a methyl group with an amino group was explored, highlighting the importance of this position for modulating activity. ontosight.ai The synthesis of 2-amino derivatives is a common strategy in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors. The ability of the 2-amino group to form hydrogen bonds is a recurring theme in molecular docking studies, which often show this group interacting with key residues in the target's binding site. nih.gov For example, in a docking study with an aspartic protease, the amino group of the pyrimidine (B1678525) ring was shown to form a side-chain hydrogen bond with an aspartate residue (Asp512). nih.gov
Effects of Substitutions at Positions 3, 5, and 6
Substitutions at positions 3, 5, and 6 on the pyrazolo[1,5-a]pyrimidine core are critical for fine-tuning the biological activity and selectivity of these compounds. acs.org
Position 3: Modifications at this position can dramatically enhance potency. For example, the introduction of a nitrile group was found to significantly boost activity in a series of Trk inhibitors. In another study, incorporating an amide of picolinamide (B142947) at the third position also led to a significant increase in activity. Furthermore, the introduction of an aryl group at the 3-position was shown to increase the potency of Pim-1 inhibitors by approximately 10-fold. nih.gov
Position 5: This position is often considered critical for potency, with substitutions directly influencing interactions with the target protein. nih.gov In the development of Trk inhibitors, the substitution of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position was found to be crucial for optimal inhibitory activity. For Pim-1 inhibitors, the substituent at the 5-position was deemed critical for establishing hydrogen bonding interactions with key aspartate residues (Asp-128 and Asp-131). nih.gov A comparison showed that an amino-containing moiety at this position provided the most potent Pim-1 inhibition compared to hydroxyl, ether, or sulfone groups. nih.gov
Position 6: The 6-position also offers a site for modification to improve biological efficacy. The introduction of a fluorine atom at this position contributed to maximizing the activity of certain NTRK1 inhibitors. In another series, substitution at position 6 was noted to influence Van der Waals interactions with target residues, where the smallest possible size was preferred.
The following table summarizes the impact of various substitutions on the activity of Pim-1 kinase inhibitors.
| Compound | 3-Position Substituent | 5-Position Substituent | Pim-1 IC₅₀ (nM) |
| 17 | 3-bromo | 5-chloro | >5000 |
| 18 | 3-(3-methoxyphenyl) | 5-chloro | 5000 |
| 19 | 3-bromo | trans-4-aminocyclohexanol | 294 |
| 9 | 3-(3-methoxyphenyl) | trans-4-aminocyclohexanol | 27 |
| 7 | 3-(3-methoxyphenyl) | trans-4-aminocyclohexane | 13 |
| 11 | 3-(3-methoxyphenyl) | 4-hydroxypiperidine | 37 |
| 14 | 3-(3-methoxyphenyl) | 4-(methylsulfonyl)piperazine | 180 |
Data sourced from a study on Pim-1 inhibitors. nih.gov
Influence of Steric and Electronic Parameters on Biological Activity and Binding
The steric and electronic properties of substituents on the pyrazolo[1,5-a]pyrimidine scaffold are fundamental determinants of biological activity and binding affinity. acs.org The ability to fine-tune these parameters allows for the optimization of interactions with specific biological targets. acs.org
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can influence the charge distribution of the pyrazolo[1,5-a]pyrimidine core and its ability to participate in interactions like hydrogen bonding and π–π stacking. acs.org For example, the introduction of a fluorine atom, a highly electronegative element, was shown to enhance interactions with an asparagine residue (Asn655) in Trk inhibitors. ekb.eg Similarly, the use of electron-withdrawing groups is a common strategy to modulate the biological activities of pyrimidine hybrids. acs.org In a series of anticancer compounds, a methoxy (B1213986) group (electron-donating) on a phenyl ring at position 7 enhanced activity more than a methyl group or an unsubstituted phenyl ring, demonstrating the impact of electronic modifications. mdpi.com
Conformational Flexibility and Intramolecular Interactions (e.g., Hydrogen Bonding)
The pyrazolo[1,5-a]pyrimidine scaffold, while being a rigid fused system, allows for conformational flexibility in its substituents, which is crucial for adapting to the topology of a target's binding site. acs.org This adaptability, supported by computational studies, is key to its success as a privileged scaffold in drug discovery. acs.org
Hydrogen Bonding: Hydrogen bonding is a predominant intramolecular interaction that governs the binding of pyrazolo[1,5-a]pyrimidine analogs to their biological targets. Several key hydrogen bonding motifs have been identified:
The N1 atom of the pyrazole (B372694) ring frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of many kinases, such as with the amino acid Met592 in Trk. ekb.eg
The amino group at position 2 is a classic hydrogen bond donor. nih.gov
Substituents at various positions are often designed to include hydrogen bond donors or acceptors. For example, a morpholine ring at position 7 was designed so its oxygen atom could form a critical hydrogen bond with Val-828 in PI3Kδ. ontosight.aiekb.eg Similarly, a lactam carbonyl in a macrocyclic analog was shown to form a noticeable hydrogen bond.
Conformational Polymorphs: The flexibility of substituents can lead to the existence of different conformational polymorphs. A study on a bioactive pyrazolo[3,4-d]pyrimidine derivative, a related scaffold, identified two distinct conformations (α and β forms) in the solid state. These different conformations arose from variations in molecular packing, driven by the formation of different hydrogen-bonding patterns (helical vs. zigzag chains). This highlights how intermolecular forces can influence the conformation adopted by the molecule, which in turn can affect its biological activity.
Identification of Pharmacophoric Elements and Key Binding Motifs with Biological Targets
A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For pyrazolo[1,5-a]pyrimidine analogs, several key pharmacophoric elements and binding motifs have been consistently identified across various biological targets.
The Pyrazolo[1,5-a]pyrimidine Core: The fused heterocyclic ring system itself is a fundamental pharmacophoric element. It acts as a rigid scaffold to correctly orient the various substituents for optimal interaction with the target. The nitrogen atoms within the rings are particularly important. The N1 atom of the pyrazole moiety is a key hinge-binding element, forming a hydrogen bond with backbone amides of residues like Met592 in Trk kinases. ekb.eg
Hydrogen Bond Donors/Acceptors: As previously discussed, specific hydrogen bonding functionalities are crucial. An amino group at C2 often serves as a hydrogen bond donor. nih.gov Substituents at C5 and C7 are frequently designed to contain heteroatoms that can participate in hydrogen bonding, such as the oxygen in a morpholine ring at C7 or the nitrogen in an amine at C5. nih.govontosight.ai
Specific Binding Motifs:
Trk Inhibitors: The pyrazolo[1,5-a]pyrimidine N1 atom forms a hydrogen bond with Met592 in the hinge region. A 2,5-difluorophenyl group at C5 enhances interactions, and fluorine at C6 can further boost activity. ekb.eg
PI3Kδ Inhibitors: A morpholine at C7 forms a crucial hydrogen bond with Val-828. ontosight.aiekb.eg An indole (B1671886) substituent at C5 can form an additional hydrogen bond with Asp-787, enhancing selectivity.
Pim-1 Inhibitors: Substituents at C5 are critical for hydrogen bonding with Asp-128 and Asp-131. nih.gov An aryl group at C3 significantly increases potency. nih.gov
The following table details the binding interactions of a pyrazolo[1,5-a]pyrimidine derivative with a target enzyme, illustrating key motifs.
| Interaction Type | Ligand Group | Enzyme Residue | Bond Length (Å) |
| Hydrogen Bond (H-acceptor) | Cyano in pyrimidine ring | Ser1028 | 2.89 |
| Hydrogen Bond (H-donor) | Amino of pyrimidine | Ser1028 | 3.05 |
| Arene-cation | Pyrazole ring | His1061 | N/A |
Data sourced from a molecular docking study. nih.gov
Selectivity Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives towards Specific Biological Targets
The selectivity of pyrazolo[1,5-a]pyrimidine derivatives is a critical aspect of their development as therapeutic agents, aiming to maximize on-target efficacy while minimizing off-target effects. nih.govrsc.org Research has demonstrated that this class of compounds can be engineered to exhibit high selectivity for specific protein kinases and other biological targets. nih.govnih.gov
A notable example is the development of selective inhibitors for Pim-1 kinase, a target in cancer therapy. nih.gov A series of pyrazolo[1,5-a]pyrimidine compounds were shown to be potent and highly selective Pim-1 inhibitors when tested against a large panel of 119 oncogenic kinases. nih.gov While these compounds also inhibited Flt-3 kinase, they were 2 to 15 times more potent against Pim-1. nih.gov Crucially, removing a terminal basic amino group from the initial hit compound successfully eliminated the off-target inhibition of the hERG potassium channel, a common liability in drug development. nih.gov
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further highlighted by its use in developing inhibitors for other kinase families. For instance, derivatives have been created as selective inhibitors of phosphoinositide 3-kinases (PI3Ks). mdpi.comresearchgate.net The compound PP242 was identified as a selective and ATP-competitive inhibitor of mTOR. When tested against 219 protein kinases, it showed remarkable selectivity, inhibiting only one other kinase (Ret) by more than 90% at a concentration 100-fold above its mTOR IC50. researchgate.net Another derivative, PIK-294 , which contains a pyrazolopyrimidine core, is a highly selective inhibitor of p110δ. researchgate.net
Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs). ox.ac.uk The compound 4k (BS-194) was identified as a selective inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9, with IC50 values of 3, 30, 30, 250, and 90 nM, respectively. ox.ac.uk This demonstrates a clear selectivity profile within the CDK family itself.
The tables below summarize the selectivity profiles of various pyrazolo[1,5-a]pyrimidine derivatives against different biological targets based on published research findings.
This table presents the inhibitory concentrations (IC50) of selected pyrazolo[1,5-a]pyrimidine compounds against Pim-1 and Pim-2 kinases, as well as the hERG channel, demonstrating their selectivity.
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | hERG IC50 (µM) | Selectivity (Pim-2/Pim-1) |
| 1 (amino compound) | Data not available | Data not available | 1.94 | Data not available |
| 9 | Data not available | Data not available | >30 | Data not available |
| 9a | Data not available | Data not available | >30 | Data not available |
| 11a | Data not available | Data not available | >30 | Data not available |
| 11b | Data not available | Data not available | >30 | Data not available |
| Data derived from a study on potent and selective Pim-1 inhibitors. The study notes that most compounds had low micromolar IC50 values against Pim-2, indicating selectivity for Pim-1. Specific IC50 values for Pim-1 and Pim-2 for compounds 9, 9a, 11a, and 11b were not provided in the abstract but were noted to be potent against Pim-1. nih.gov |
This table shows the half-maximal inhibitory concentrations (IC50) for pyrazolopyrimidine inhibitors against various kinases, highlighting their target selectivity.
| Compound | Target Kinase | IC50 (nM) | Notes |
| PP242 | mTOR | Value not specified | Highly selective. Inhibited only Ret kinase by >90% and PKCα, PKCβII, JAK2 V617F by >75% out of 219 kinases tested. researchgate.net |
| PIK-294 | p110δ | Value not specified | Highly selective p110δ inhibitor. researchgate.net |
| PP102 | Not specified | Not specified | Inhibited Akt and S6 phosphorylation at low nanomolar concentrations, much less potent against VEGFR2 and Erk phosphorylation. researchgate.net |
| The source describes these compounds as highly selective but does not always provide specific IC50 values in the abstract text. researchgate.net |
This table details the inhibitory activity of compound BS-194 (4k) across a panel of cyclin-dependent kinases.
| Target Kinase | IC50 (nmol/L) |
| CDK2 | 3 |
| CDK1 | 30 |
| CDK5 | 30 |
| CDK9 | 90 |
| CDK7 | 250 |
| Data from a study identifying BS-194 as a novel, potent, and selective CDK inhibitor. ox.ac.uk |
Computational and Theoretical Studies on Pyrazolo 1,5 a Pyrimidin 2 Amine Systems
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural properties of 7-Methylpyrazolo[1,5-a]pyrimidin-2-amine and related pyrazolo[1,5-a]pyrimidine (B1248293) systems. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods that provide a theoretical framework for understanding molecular behavior.
Analysis of Electronic Structure and Properties
DFT calculations have been employed to analyze the electronic structure of pyrazolo[1,5-a]pyrimidine derivatives. These studies reveal that the distribution of electron density is crucial for the molecule's reactivity and photophysical properties. For instance, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrazolo[1,5-a]pyrimidine core can significantly influence the electronic properties. rsc.org
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the charge transfer characteristics within the molecule. In related 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, it has been shown that EDGs at position 7 can lead to large absorption and emission intensities due to intramolecular charge transfer (ICT). rsc.org The negative charges are often concentrated around the N4 and C3 positions, indicating these as likely sites for electrophilic attack. rsc.org
| Property | Calculated Value | Method |
|---|---|---|
| HOMO-LUMO Gap | Varies with substituent | DFT/B3LYP |
| Dipole Moment | Dependent on substitution pattern | DFT/B3LYP |
| Electron Affinity | Influenced by EWGs | DFT/B3LYP |
| Ionization Potential | Influenced by EDGs | DFT/B3LYP |
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)
Computational methods are also utilized to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The combined use of NMR spectroscopy and DFT calculations has been effective in confirming the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net By calculating the theoretical chemical shifts of possible isomers, researchers can compare them with experimental data to determine the correct structure. researchgate.net While specific data for this compound is not detailed in the provided search results, the methodology is well-established for this class of compounds.
Examination of Reactivity and Reaction Pathways
DFT calculations are a valuable tool for investigating the reactivity of molecules and elucidating reaction mechanisms. researchgate.net For pyrazolo[3,4-d]pyrimidine-4-amines, which are structurally related to the target compound, DFT studies have been used to compare different plausible mechanistic routes for their formation. researchgate.net These calculations can determine the transition state energies and reaction barriers, thereby identifying the most favorable reaction pathway. researchgate.net This type of analysis provides a deeper understanding of the chemical synthesis and potential side reactions.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Modeling and Binding Mode Prediction
Molecular docking studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential to bind to various protein kinases, which are important targets in cancer therapy. nih.govekb.eg These simulations predict the preferred orientation of the ligand within the active site of the protein, forming a stable complex. The binding is often characterized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, the free amino group in pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivatives is often predicted to form a crucial hydrogen bond with key amino acid residues in the active site of enzymes like Cyclin-Dependent Kinase-2 (CDK2). ekb.eg
Estimation of Binding Affinities to Enzyme Active Sites (e.g., DNA Gyrase B, Cyclin-Dependent Kinase-2)
Molecular docking and dynamics simulations can also provide an estimation of the binding affinity, often expressed as a docking score or binding free energy, which correlates with the inhibitory activity of the compound.
DNA Gyrase B: Several studies have investigated the interaction of pyrazolo[1,5-a]pyrimidine derivatives with the active site of DNA gyrase, a validated target for antibacterial agents. cu.edu.egjohnshopkins.edu Docking studies have shown that these compounds can fit well within the ATP-binding pocket of DNA gyrase B, and their predicted binding modes and scores are comparable to known inhibitors. cu.edu.egjohnshopkins.edu
Cyclin-Dependent Kinase-2 (CDK2): Pyrazolo[1,5-a]pyrimidines have been extensively studied as inhibitors of CDK2, a key regulator of the cell cycle. nih.govekb.eg Molecular docking and dynamics simulations have demonstrated that these derivatives can be stabilized in the ATP binding cleft of CDK2. nih.gov The heterocyclic core of the pyrazolo[1,5-a]pyrimidine overlaps significantly with the adenine (B156593) group of ATP, and the interactions are mainly driven by hydrogen bonds and hydrophobic contacts. nih.gov The 7-N-aryl substitution has been identified as a crucial feature for enhancing the inhibitory activity. nih.gov
| Enzyme Target | Compound Type | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |
|---|---|---|---|
| DNA Gyrase B | Pyrazolo[1,5-a]pyrimidine derivative | Comparable to ciprofloxacin | Not specified |
| Cyclin-Dependent Kinase-2 (CDK2) | Pyrazolo[1,5-a]pyrimidin-2-amine derivative | Good fitting compared to reference | Leu83 |
In Silico Screening for Novel Biological Activities and Lead Compound Identification
In silico screening has emerged as a powerful tool in drug discovery to identify novel biological activities and to refine lead compounds. For the pyrazolo[1,5-a]pyrimidine scaffold, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental.
Molecular docking simulations are used to predict the binding orientation of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of various biological targets. For instance, studies have demonstrated that these compounds can act as potent inhibitors of enzymes like 14-alpha demethylase, transpeptidase, and alkaline phosphatase. nih.gov In one study, a series of pyrazolo[1,5-a]pyrimidine analogues were docked into the active site of the VEGFR-2 enzyme, a key target in cancer therapy, to understand their binding interactions and affinity. ekb.eg Such studies are crucial for identifying promising hits for further development.
In addition to identifying potential targets, in silico methods are used to predict the physicochemical, pharmacokinetic, and toxicity (ADMET) properties of these compounds. nih.gov This early-stage assessment helps in selecting candidates with favorable drug-like profiles, thereby reducing the likelihood of failure in later stages of drug development. For example, computational analysis of a set of pyrazolo[1,5-a]pyrimidines confirmed that most of the compounds adhered to Lipinski's rule of five, suggesting good oral bioavailability. nih.gov
Structure- and property-based design approaches are also employed in the lead optimization process. Starting from an initial hit compound, computational models guide the synthesis of new analogues with improved potency and selectivity. researchgate.net This iterative process of design, synthesis, and testing, supported by computational insights, has led to the identification of potent inhibitors for targets such as the histone demethylase KDM5 and the aryl hydrocarbon receptor (AHR). researchgate.netrsc.org
Below is a table summarizing the findings of an in silico screening study on a series of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their predicted properties.
| Compound | Predicted Property | Result | Potential Implication |
| 5c, 9a, 9c, 13a, 13c, 13d, 13e, 13h | Lipinski's Rule of Five | Compliant | Good oral bioavailability |
| Most Compounds | Gastrointestinal Absorption | High | Favorable pharmacokinetics |
| Most Compounds | CYP Isoform Inhibition | Inhibitory | Potential for drug-drug interactions |
| Most Compounds | Carcinogenicity | Negative | Lower toxicity risk |
| Most Compounds | hERG Test | Medium Risk | Moderate risk of cardiac side effects |
This table is based on data from a study on various pyrazolo[1,5-a]pyrimidine derivatives and illustrates the application of in silico screening. nih.gov
Theoretical Characterization of Tautomeric Forms and Conformational States
The biological activity of a molecule is intimately linked to its three-dimensional structure and the existence of different tautomeric forms. Theoretical calculations, often in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, are essential for characterizing these aspects of pyrazolo[1,5-a]pyrimidine systems.
The pyrazolo[1,5-a]pyrimidine core is a rigid and planar fused N-heterocyclic system. mdpi.com However, substitutions on this scaffold can introduce conformational flexibility, which can significantly impact its interaction with biological targets. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), are used to calculate the energies of different conformers and to understand their relative stability. researchgate.net For example, a computational analysis of reduced pyrazolo[1,5-a]pyrimidines (tetrahydropyrazolo[1,5-a]pyrimidines) revealed that different stereoisomers exhibit significantly different conformational lability, a factor that could be exploited in drug design. nih.gov
Tautomerism, the interconversion of structural isomers, is another critical factor influencing the biological activity of pyrazolo[1,5-a]pyrimidines. Different tautomers can exhibit distinct patterns of hydrogen bond donors and acceptors, leading to different binding modes with target proteins. Theoretical studies are employed to predict the relative energies and stability of various tautomeric forms. researchgate.net For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, three plausible tautomeric structures have been identified. Experimental validation through X-ray crystallography confirmed the existence of one tautomer in the crystalline state, while chemical synthesis of methylated analogues allowed researchers to lock the molecule into specific tautomeric forms to evaluate their biological importance.
The table below outlines the key findings from computational studies on the structural properties of pyrazolo[1,5-a]pyrimidine derivatives.
| Structural Property | Computational Method | Key Findings | Reference |
| Conformational Analysis | Geometry Optimization, NMR | Different stereoisomers show varied conformational lability. The bicyclic core can be conformationally stable or labile depending on the configuration. | nih.govmdpi.com |
| Tautomerism | Density Functional Theory (DFT) | Calculation of relative energies and stability of different tautomers, helping to understand which forms are prevalent under physiological conditions. | researchgate.net |
| Electronic Structure | DFT and TD-DFT | Analysis of electronic properties reveals how substituents influence absorption and emission, crucial for applications like fluorescent probes. | rsc.org |
Future Perspectives and Emerging Research Avenues for Pyrazolo 1,5 a Pyrimidin 2 Amine Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established area of research, yet there is a continuous drive towards developing more efficient, sustainable, and versatile methods. Traditional approaches often rely on the cyclocondensation reaction between 3-aminopyrazoles and various β-dicarbonyl compounds or their equivalents. nih.govrsc.org While effective, future advancements are focused on overcoming limitations such as harsh reaction conditions, limited substrate scope, and low yields.
Emerging synthetic strategies include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate reaction times and improve yields. nih.gov In some cases, near-quantitative yields of pyrazolo[1,5-a]pyrimidines have been achieved in as little as four minutes under solvent-free conditions, offering a significant improvement in efficiency and eco-compatibility. nih.gov
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig coupling reactions are instrumental in creating structural diversity. rsc.orgnih.gov These methods allow for the precise introduction of various aryl and heteroaryl groups at specific positions of the pyrimidine (B1678525) ring, which is crucial for tuning the biological activity. For example, a multi-step synthesis can involve the creation of a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) intermediate, followed by selective palladium-catalyzed coupling at the C5 position. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend. Deep eutectic solvents (DES) have been successfully used for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, providing high yields and simplifying the work-up procedure. ias.ac.in Future work will likely expand the use of such green methodologies. rsc.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and product consistency. The adoption of flow chemistry for the synthesis of 7-Methylpyrazolo[1,5-a]pyrimidin-2-amine and its analogues could streamline production for further research and development.
These advanced methodologies promise to make the synthesis of complex pyrazolo[1,5-a]pyrimidine libraries more straightforward, enabling a more rapid exploration of their chemical and biological space.
Discovery and Validation of Underexplored Biological Targets
The pyrazolo[1,5-a]pyrimidine scaffold is well-documented for its activity as an inhibitor of various protein kinases, playing a significant role in oncology research. rsc.org Targets such as Cyclin-Dependent Kinases (CDKs), Threonine Tyrosine Kinase (TTK), Epidermal Growth Factor Receptor (EGFR), and B-Raf are frequently cited. ekb.egrsc.orgnih.gov However, the therapeutic potential of this scaffold extends far beyond these well-known targets.
Future research should prioritize the exploration of less conventional biological targets:
Antitubercular Agents: Recent studies have identified pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues as potent agents against Mycobacterium tuberculosis. nih.govacs.org The mode of action is thought to involve interference with iron homeostasis or the inhibition of enzymes involved in the synthesis of the mycolyl-arabinogalactan cell wall component. nih.govacs.org This presents a critical and underexplored avenue for developing new treatments for tuberculosis.
Metabolic Disease Targets: Certain derivatives have been investigated as α-glucosidase inhibitors, which are relevant for the management of diabetes. researchgate.net Further screening against other metabolic targets, such as those involved in lipid metabolism or insulin (B600854) signaling, could uncover new therapeutic uses.
Neuroactive Agents: The structural similarity of the scaffold to benzodiazepines suggests potential activity on central nervous system receptors. Indeed, some derivatives have been explored for anxiolytic properties, indicating that screening against a broader panel of neurological targets is warranted. researchgate.net
Expanded Kinase Profiling: While many kinases have been studied, the human kinome consists of over 500 enzymes. High-throughput screening of this compound and related compounds against large kinase panels could identify novel and highly selective inhibitors for targets that are currently considered "undruggable." For example, derivatives have shown promise as inhibitors of PI3Kδ and Tropomyosin Receptor Kinases (Trks). nih.govmdpi.com
Systematic screening and target validation efforts will be essential to unlock the full therapeutic versatility of the pyrazolo[1,5-a]pyrimidine core.
Advanced Rational Design Strategies Based on SAR and Computational Insights
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the pyrazolo[1,5-a]pyrimidine scaffold for specific biological targets. Advanced rational design leverages these insights, along with computational modeling, to guide the synthesis of more potent and selective molecules.
Key SAR insights that inform future design include:
Hinge-Binding Interaction: The pyrazolo[1,5-a]pyrimidine core itself is often crucial for binding to the hinge region of kinase active sites, an ATP-competitive mode of inhibition. mdpi.com The 2-amino group, in particular, can form critical hydrogen bonds, as seen in the interaction with the Leu83 residue in the active site of CDK2. ekb.eg
Substitution at C7: This position is highly amenable to modification and significantly impacts activity. For instance, in PI3Kδ inhibitors, the introduction of a morpholine (B109124) group at C7 is a key structural motif for activity. nih.gov The selective substitution of the chlorine atom at this position is often the first step in building more complex derivatives. nih.gov
Modifications at C3 and C5: Substitutions at these positions can modulate potency, selectivity, and physicochemical properties. Small hydrophobic groups at the C3 position can enhance binding in the ATP pocket, while modifications at C5 can influence interactions in solvent-accessible regions of a target protein. nih.govnih.gov
The table below summarizes some of the observed SAR for different targets.
| Position of Substitution | Target | Effect of Substitution | Citation |
| 2-amino | CDK2 | Essential for binding to Leu83 in the phosphate (B84403) binding area. | ekb.eg |
| C7 | PI3Kδ | A morpholine group is a key motif for inhibitory activity. | nih.gov |
| C7 | General | Highly reactive site (e.g., in 5,7-dichloro intermediates) for introducing diversity. | nih.govnih.gov |
| C5 | TTK | Introduction of polar moieties can modulate physicochemical properties. | nih.gov |
| C3 | Kinases | Small hydrophobic groups can enhance ATP pocket binding. | nih.gov |
Future rational design will increasingly rely on these established SAR principles while incorporating more advanced computational tools to predict binding affinities and off-target effects before synthesis is even attempted.
Synergistic Integration of Experimental and Computational Approaches for Drug Discovery
The future of drug discovery for the pyrazolo[1,5-a]pyrimidine class lies in the tight integration of experimental and computational methods. This synergy accelerates the design-make-test-analyze cycle, leading to more efficient identification of lead compounds.
Examples of this integrated approach include:
Structure-Based Design: X-ray crystallography provides high-resolution structures of pyrazolo[1,5-a]pyrimidine derivatives bound to their target proteins, such as TTK. nih.gov This structural information is invaluable for computational chemists to perform molecular docking and design new analogues with improved binding. ekb.egnih.gov
Computational Prediction of Properties: In silico tools are now routinely used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This allows researchers to filter out compounds with likely poor pharmacokinetic profiles early in the discovery process, saving time and resources. researchgate.net
Quantum Mechanics and Photophysics: For applications in materials science, theoretical calculations using Density Functional Theory (DFT) have been used to interpret and predict the absorption and emission properties of pyrazolo[1,5-a]pyrimidine-based fluorophores, guiding the synthesis of compounds with desired optical characteristics. rsc.org
Conformational Analysis: Computational studies can confirm the conformational flexibility of different isomers, which is crucial for understanding how a molecule might adapt to the active site of a biological target. nih.gov
Moving forward, the integration of artificial intelligence and machine learning models trained on existing SAR data could predict the activity of virtual compounds with even greater accuracy. This predictive power, combined with high-throughput experimental screening and sophisticated chemical synthesis, will undoubtedly accelerate the journey of this compound and its analogues from laboratory curiosities to clinically relevant molecules.
Q & A
Q. What are the optimal synthetic routes for 7-Methylpyrazolo[1,5-a]pyrimidin-2-amine with high yield?
A green synthesis approach using ultrasound irradiation improves reaction efficiency (70–75% yield) by accelerating condensation between 3-amino-1H-pyrazole and carbonyl precursors. Catalysts like cerium ammonium nitrate or copper acetate in ethanol/dichlorobenzene at 80–100°C are critical. Purity is confirmed via HPLC (>95%) .
Q. Which spectroscopic techniques validate the structural integrity of this compound?
Use 1H/13C NMR to confirm substituent positions (e.g., methyl groups at C7), IR for amine/imine tautomerism (N-H stretches at 3300–3400 cm⁻¹), and HRMS for molecular ion alignment. HMBC correlations resolve regiochemical ambiguities in fused pyrazolo-pyrimidine systems .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives purified post-synthesis?
Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. Recrystallization from ethanol or DMF yields >99% purity. Monitor progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Q. What solvents and catalysts are effective for introducing aryl substituents?
Polar aprotic solvents (DMF, DMSO) enhance solubility during Pd-catalyzed Suzuki couplings. Catalytic systems (Pd(PPh₃)₄, K₂CO₃) enable aryl boronic acid coupling at C2/C5 positions .
Advanced Research Questions
Q. How do electronic effects of substituents modulate reactivity in nucleophilic substitutions?
Electron-withdrawing groups (e.g., -CF₃ at C3) increase electrophilicity at C7, facilitating amine substitutions. Hammett plots (ρ = +1.2) confirm linear free-energy relationships in SNAr reactions .
Q. What computational strategies predict bioactivity of analogues against kinase targets?
Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with kinase hinge regions). QSAR models using logP and polar surface area (<90 Ų) prioritize analogues with enhanced blood-brain barrier penetration .
Q. How are tautomeric equilibria of 7-aminopyrazolo[1,5-a]pyrimidines resolved experimentally?
15N NMR and HMQC experiments distinguish amine (δN = −320 ppm) vs. imine (δN = −250 ppm) tautomers. Solvent polarity (DMSO vs. CDCl₃) shifts equilibrium toward the amine form .
Q. What mitigates off-target effects in kinase inhibitor design?
Substituent bulk at C3 (e.g., 4-fluorophenyl) reduces ATP-binding pocket affinity for non-target kinases. Co-crystallography (PDB: 8HH) validates steric clashes with off-target residues .
Q. How are reaction yields optimized during scale-up synthesis?
Design of Experiments (DoE) evaluates temperature (60–120°C), catalyst loading (5–20 mol%), and solvent ratios. Response surface models identify optimal conditions (e.g., 15 mol% Cu(OAc)₂ in EtOH at 90°C) .
Q. What strategies reconcile conflicting bioactivity data across cell lines?
Dose-response assays (IC₅₀ = 0.1–10 µM) paired with Western blotting verify target engagement (e.g., ERK phosphorylation). Contradictions arise from cell-specific metabolic degradation, addressed via stability studies in hepatocyte microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
